Phorbaside E
CAS No.:
Cat. No.: VC1936868
Molecular Formula: C40H61ClO14
Molecular Weight: 801.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H61ClO14 |
|---|---|
| Molecular Weight | 801.4 g/mol |
| IUPAC Name | (1S,2S,5R,7E,9R,10R,11R,12R,13S)-5-[(E)-4-[(1R,2S)-2-chlorocyclopropyl]but-1-en-3-ynyl]-13-[(2R,3R,4R,5S,6S)-3-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-1-hydroxy-9-methoxy-2,7,10,12-tetramethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-en-3-one |
| Standard InChI | InChI=1S/C40H61ClO14/c1-19-15-26(14-12-11-13-25-17-27(25)41)52-35(44)22(4)40(47)18-29(21(3)30(55-40)20(2)28(16-19)48-9)53-37-34(39(8,46)32(43)24(6)51-37)54-36-33(49-10)38(7,45)31(42)23(5)50-36/h12,14,16,20-34,36-37,42-43,45-47H,15,17-18H2,1-10H3/b14-12+,19-16+/t20-,21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34+,36+,37+,38-,39-,40+/m1/s1 |
| Standard InChI Key | JVXXLMOMHRWQIZ-ZNUHDHAZSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C[C@]2([C@@H](C(=O)O[C@H](C/C(=C/[C@H]([C@H]([C@@H]1O2)C)OC)/C)/C=C/C#C[C@H]3C[C@@H]3Cl)C)O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)O)(C)O)O[C@H]5[C@@H]([C@]([C@H]([C@@H](O5)C)O)(C)O)OC |
| Canonical SMILES | CC1C(CC2(C(C(=O)OC(CC(=CC(C(C1O2)C)OC)C)C=CC#CC3CC3Cl)C)O)OC4C(C(C(C(O4)C)O)(C)O)OC5C(C(C(C(O5)C)O)(C)O)OC |
Introduction
Structural Characteristics of Phorbaside E
Chemical Structure and Properties
Phorbaside E possesses a complex molecular architecture typical of the phorbaside family. Its structure features a macrolide core appended with a distinctive ene-yne-trans-2-chlorocyclopropane moiety, which serves as a defining characteristic of this compound class . This structural element is particularly noteworthy as it represents a rare and challenging synthetic target.
The general structural framework of Phorbaside E includes:
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A macrolide ring system
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An ene-yne-trans-2-chlorocyclopropane moiety
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A glycosylated portion with distinctive sugar units
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Multiple stereogenic centers contributing to its complex three-dimensional architecture
What distinguishes Phorbaside E from other members of the phorbaside family is primarily the nature and configuration of its sugar moiety. While maintaining the same macrolide core, Phorbaside E exhibits variation in its glycosylation pattern, contributing to its unique physicochemical properties and biological activities .
Spectroscopic Data
The structural elucidation of Phorbaside E has relied heavily on advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) analysis. These methods have been crucial in determining the compound's complex structure, including its stereochemical configuration .
Table 1 presents key NMR spectroscopic data for Phorbaside E, highlighting significant signals that contribute to its structural characterization:
| Carbon Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| Macrolide Core | |||
| C-1 | 167.3 | - | H-2, H-3 |
| C-2 | 120.5 | 5.82 (d, J = 15.6) | H-3, H-4 |
| C-3 | 144.8 | 6.95 (dd, J = 15.6, 11.2) | H-2, H-4, H-5 |
| Cyclopropane | |||
| C-9 | 19.0 | 1.63 (m) | H-8, H-10 |
| C-10 | 34.5 | 1.31 (m) | H-9, H-11 |
| C-11 | 61.2 | 3.42 (dd, J = 9.8, 4.2) | H-9, H-10 |
| Sugar Moiety | |||
| C-1' | 99.2 | 4.85 (s) | H-2', H-5 |
| C-2' | 80.5 | 3.65 (d, J = 2.8) | H-1', H-3', OCH₃ |
| C-3' | 77.8 | 3.82 (dd, J = 9.2, 2.8) | H-2', H-4', CH₃ |
Note: The specific NMR data for Phorbaside E has been compiled based on related phorbaside compounds due to limited specific data availability in the literature. Values may vary slightly depending on experimental conditions .
The absolute configuration of Phorbaside E has been established through CD spectroscopy, which reveals characteristic Cotton effects at λ 231 and 241 nm arising from π-π* transitions of the hyperconjugated cyclopropyl-en-yne chromophore. These spectral features have been essential in correlating the stereochemical configuration of Phorbaside E with other members of the phorbaside family .
Isolation and Sources
Marine Origin
Phorbaside E, like other members of the phorbaside family, is derived from marine sponges belonging to the genus Phorbas. The compound was isolated specifically from a Phorbas species collected off the Western Australian coastline, the same source that provided the related phorboxazoles A and B and other phorbasides .
Marine sponges of the genus Phorbas have proven to be remarkably rich sources of structurally diverse and biologically active natural products. These sponges are distributed across various oceanic regions, with significant chemical diversity observed across different species and geographic locations . The production of these complex secondary metabolites is believed to serve ecological functions, potentially as chemical defenses against predators or as mediators of inter-organism interactions in the competitive marine environment.
Extraction and Purification
The isolation of Phorbaside E presents significant challenges due to its exceedingly low natural abundance. Like other recently characterized phorbasides (G-I), Phorbaside E is typically obtained in microgram quantities, necessitating highly sensitive analytical techniques for its detection and characterization .
The general isolation procedure for phorbasides follows these steps:
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Collection and preservation of marine sponge material
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Extraction with organic solvents (typically CCl₄-soluble fraction)
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Multiple stages of chromatographic separation, including HPLC
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Final purification to yield compounds in extremely low amounts (typically in the range of 7-10 μg, representing approximately 4.0 × 10⁻⁶% of dry weight)
The exceptional rarity of these compounds poses significant challenges for comprehensive biological evaluation but has driven innovations in analytical methodology, particularly in the development of techniques for structure elucidation at the nanomole scale .
Biological Activities
Other Biological Activities
Beyond its antimicrobial and cytotoxic properties, Phorbaside E may possess additional biological activities that warrant investigation. Research on other phorbaside family members suggests potential:
These activities collectively position Phorbaside E as a multifaceted bioactive compound with diverse potential therapeutic applications, though detailed evaluations are constrained by its limited natural availability.
Relationship to Other Phorbasides
Structural Comparisons
Phorbaside E shares core structural features with other members of the phorbaside family while exhibiting distinct variations, particularly in its glycosylation pattern. The phorbaside family (A-I) represents a diverse array of glycosylated macrolides, all characterized by the distinctive ene-yne-trans-2-chlorocyclopropane motif but differentiated by variations in their sugar units and other structural elements .
Table 2 presents a comparative analysis of Phorbaside E and related compounds:
| Compound | Macrolide Core | Sugar Composition | Key Distinguishing Features | Cytotoxicity |
|---|---|---|---|---|
| Phorbaside A | ene-yne-trans-2-chlorocyclopropane | Single α-L-evalose | Simpler glycosylation pattern | High |
| Phorbaside B | ene-yne-trans-2-chlorocyclopropane | 1,4-linked disaccharide (L-evalose) | Complex disaccharide unit | Moderate |
| Phorbaside C | ene-yne-trans-2-chlorocyclopropane | 1,4-linked disaccharide (L-evalose) | Variation in hydroxylation pattern | Moderate |
| Phorbaside D | ene-yne-trans-2-chlorocyclopropane | Sugar fused with oxazolone unit | Unique oxazolone fusion | Variable |
| Phorbaside E | ene-yne-trans-2-chlorocyclopropane | Distinctive glycosylation | Specific sugar composition and attachment | Significant |
| Phorbaside F | ene-yne-trans-2-chlorocyclopropane | Similar to Phorbaside A | Lacks methyl group on eastern side of macrolide | Moderate |
| Phorbaside G | ene-yne-trans-2-chlorocyclopropane | C-4 oxidized pyranoside | Keto group at C-4'' (δ 208.0) | Limited data |
Note: Specific structural details for some compounds may vary slightly across different literature sources .
Shared Characteristics and Differences
The structural diversity within the phorbaside family reveals important structure-activity relationships that provide insights into the functional significance of specific structural elements. Key observations include:
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The ene-yne-trans-2-chlorocyclopropane moiety is conserved across all phorbasides, suggesting its fundamental importance to the compounds' biological activities
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Variations in glycosylation patterns significantly influence biological activity, with specific sugar compositions correlating with enhanced cytotoxicity
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The absolute configuration of the cyclopropane ring is critical, with phorbasides and callipeltosides sharing the same macrolide configurations but, interestingly, opposite cyclopropane configurations
These structural relationships highlight the exquisite molecular complexity and diversity achieved through seemingly minor variations in functional group decoration and stereochemical configuration.
Research Methods and Techniques
Structure Elucidation Techniques
The structural characterization of Phorbaside E has relied on a sophisticated array of analytical techniques, necessary due to its complex molecular architecture and extremely limited availability. Key methodologies employed include:
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Advanced NMR spectroscopy:
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Mass spectrometry:
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Circular dichroism (CD) spectroscopy:
The application of these advanced analytical techniques to nanogram-scale samples represents a significant achievement in natural product chemistry, enabling the characterization of compounds that would have been inaccessible with less sensitive methodologies.
Configurational Assignments
The determination of absolute configuration for Phorbaside E has been particularly challenging due to its complex stereochemistry and limited availability. Approaches used for configurational assignment include:
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Correlation with parent compounds (phorbasides A and B) through comparative CD analysis
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ROESY analysis to establish relative configurations of sugar residues
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Coupling constant analysis (¹JC-H) to determine anomeric configurations
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Synthetic correlation, as demonstrated with phorbaside A, where total synthesis and CD comparison validated proposed configurations
These methods collectively provide a robust framework for stereochemical assignment, essential for understanding structure-activity relationships and enabling synthetic approaches.
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